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molecular formula Cl2H4O B8544534 Dihydrochloride hydrate CAS No. 166530-19-4

Dihydrochloride hydrate

Cat. No. B8544534
M. Wt: 90.93 g/mol
InChI Key: QMEZUZOCLYUADC-UHFFFAOYSA-N
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Patent
US03971782

Procedure details

Dry hydrogen chloride was passed for 3 hours into a solution of 9-cyanofluorene (15 67.85; g.; see, for example, J. Amer. Chem. Soc., 1949, 71, 1500) in ether (1 l.) ans absolute ethanol (45 ml.) at 0°C. The mixture was left at 0°C overnight, the solid filtered, washed with ether and dried under vacuum at room temperature to give the title compound as its hydrochloride hemihydrate (17.61 g., m.p. 262°-263°C dec.). Found: C, 68.5; H, 6.05; N, 4.95%. C16H13NO.HCl.1/2H2O requires C, 687.85; H, 6.05; N, 4.95%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1 L
Type
solvent
Reaction Step Two
Quantity
45 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[ClH:1].[C:2]([CH:4]1[C:16]2[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=2[C:10]2[C:5]1=[CH:6][CH:7]=[CH:8][CH:9]=2)#[N:3].[CH2:17]([OH:19])[CH3:18]>CCOCC>[CH2:17]([O:19][C:2]([CH:4]1[C:16]2[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=2[C:10]2[C:5]1=[CH:6][CH:7]=[CH:8][CH:9]=2)=[NH:3])[CH3:18].[OH2:19].[ClH:1].[ClH:1] |f:5.6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C1C2=CC=CC=C2C=2C=CC=CC12
Name
Quantity
1 L
Type
solvent
Smiles
CCOCC
Step Three
Name
Quantity
45 mL
Type
reactant
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 0°C
FILTRATION
Type
FILTRATION
Details
the solid filtered
WASH
Type
WASH
Details
washed with ether
CUSTOM
Type
CUSTOM
Details
dried under vacuum at room temperature

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)OC(=N)C1C2=CC=CC=C2C=2C=CC=CC12
Name
Type
product
Smiles
O.Cl.Cl
Measurements
Type Value Analysis
AMOUNT: MASS 17.61 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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